molecular formula C10H9ClN2O2 B6166078 methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate CAS No. 1206984-08-8

methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B6166078
CAS No.: 1206984-08-8
M. Wt: 224.64 g/mol
InChI Key: HLQPMODHZBYWGC-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate (CAS 1206984-08-8) is a versatile chemical intermediate of significant interest in medicinal chemistry, particularly in the field of anti-infective drug discovery. This compound serves as a crucial synthetic precursor for the development of potent imidazo[1,2-a]pyridine-3-carboxamide derivatives . These derivatives have been extensively explored as a promising new class of anti-tuberculosis (anti-TB) agents, demonstrating exceptional activity against Mycobacterium tuberculosis (Mtb) H37Rv, with minimum inhibitory concentrations (MIC) reaching the low nanomolar range . The scaffold has shown significant promise in combating multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), with some analogues exhibiting potency that surpasses existing clinical candidates . The primary research value of this compound lies in its use for constructing molecules that target the mycobacterial oxidative phosphorylation pathway. Imidazo[1,2-a]pyridine amides (IPAs), accessible from intermediates like this one, are known to inhibit QcrB, a subunit of the essential cytochrome bcc complex in Mtb . This mechanism of action, which disrupt the bacterium's energy generation, is considered a highly attractive target for new TB therapeutics, as exemplified by the clinical candidate Telacebec (Q203), which shares this core scaffold and is currently in Phase II trials . The reactive chloromethyl group on the imidazo[1,2-a]pyridine core allows for further functionalization, enabling structure-activity relationship (SAR) studies to optimize potency and drug-like properties. Researchers will find this compound invaluable for synthesizing and screening novel analogues aimed at shortening TB treatment regimens and overcoming drug resistance. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1206984-08-8

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-15-10(14)7-2-3-13-6-8(5-11)12-9(13)4-7/h2-4,6H,5H2,1H3

InChI Key

HLQPMODHZBYWGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC(=CN2C=C1)CCl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines, including methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This reaction typically requires a base such as sodium hydroxide (NaOH) and can be conducted under ambient, aqueous, and metal-free conditions . Another method involves the use of metal-catalyzed coupling reactions, such as those employing copper, iron, gold, ruthenium, or palladium catalysts .

Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridines often involves large-scale reactions using similar synthetic routes. The choice of solvents and reaction conditions is optimized for scalability, yield, and environmental considerations. For example, the use of green chemistry principles, such as aqueous solvents and mild reaction conditions, is increasingly favored .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group at position 2 undergoes nucleophilic substitution, allowing functionalization with various nucleophiles. Key reactions include:

1.1. Amine Substitution

Reaction with primary or secondary amines yields 2-(aminomethyl) derivatives. For example, treatment with morpholine or piperazine in ethanol under reflux with K₂CO₃ forms stable amine adducts.

ReagentConditionsProduct
MorpholineEthanol, K₂CO₃, reflux2-(Morpholinomethyl)imidazo[1,2-a]pyridine-7-carboxylate
PiperazineDMF, 80°C, 12 hoursBis-substituted piperazine derivatives

1.2. Thiol and Alkoxide Substitution

Thiols and alkoxides replace the chlorine atom under mild conditions. For instance, sodium methoxide in methanol generates 2-(methoxymethyl) derivatives.

Ester Hydrolysis and Functionalization

The carboxylate ester at position 7 can be hydrolyzed to a carboxylic acid, enabling further derivatization:

2.1. Acid-Catalyzed Hydrolysis

Treatment with HCl in aqueous ethanol yields imidazo[1,2-a]pyridine-7-carboxylic acid, which serves as a precursor for amide or peptide coupling .

2.2. Base-Promoted Hydrolysis

NaOH in THF/water produces the carboxylate salt, which can be acidified to isolate the free acid .

Cross-Coupling Reactions

The chloromethyl group participates in metal-catalyzed cross-coupling reactions:

3.1. Suzuki–Miyaura Coupling

Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at position 2. For example, using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water produces biaryl derivatives .

Arylboronic AcidCatalystYield (%)
Phenylboronic acidPd(OAc)₂, SPhos78
4-MethoxyphenylPdCl₂(dppf)65

Data inferred from analogous imidazo[1,2-a]pyridine systems .

4.1. Antitubercular Agents

Substitution with carboxamide groups at position 2 yields analogs with potent activity against Mycobacterium tuberculosis (MIC₉₀: 0.07–2.2 μM) .

4.2. Neuropeptide S Receptor Antagonists

2-(Arylaminomethyl) derivatives show high binding affinity for neuropeptide S receptors, modulating neurological pathways .

Reaction Mechanisms and Selectivity

  • Nucleophilic Substitution : Proceeds via an Sₙ2 mechanism due to the primary chloromethyl group.

  • Ester Hydrolysis : Acidic conditions favor protonation of the ester carbonyl, while basic conditions involve hydroxide attack .

  • Cross-Coupling : Requires oxidative addition of the C–Cl bond to palladium, followed by transmetallation and reductive elimination .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Anticancer Properties
Research indicates that methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate exhibits promising biological activities. It has been studied for its potential as an antimicrobial agent and for its anticancer properties. Various derivatives of imidazo[1,2-a]pyridine have shown activity against multidrug-resistant strains of bacteria and cancer cell lines.

  • Case Study : A study reported the synthesis of imidazo[1,2-a]pyridine derivatives that demonstrated significant activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .

Therapeutic Applications
Imidazo[1,2-a]pyridine derivatives are being explored for their therapeutic potential in treating conditions such as peptic ulcers, insomnia, and hepatic encephalopathy. The mechanism often involves interaction with specific molecular targets like receptors or enzymes.

Condition Potential Derivative Mechanism of Action
Peptic UlcersImidazo[1,2-a]pyridine derivativesInhibition of gastric acid secretion
InsomniaGABA receptor agonistsModulation of neurotransmitter activity
Hepatic EncephalopathyNeurotransmitter modulatorsRestoration of cognitive function

Chemical Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its chloromethyl group allows for further derivatization through nucleophilic substitution reactions.

  • Synthesis Methods : The compound can be synthesized via various methods including:
    • Condensation reactions with α-bromoketones or α-chloroketones.
    • Microwave-assisted synthesis for rapid production .

Material Science Applications

In material science, this compound is utilized for developing new materials with specific properties such as fluorescence and conductivity. Its unique structure allows it to be integrated into polymers and other composite materials.

  • Example Application : The incorporation of imidazo[1,2-a]pyridine derivatives into polymer matrices has been explored to enhance the mechanical properties and thermal stability of the resulting materials.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Neurotransmitter Receptors : Some derivatives act as antagonists at neuropeptide S receptors, influencing neurological pathways.
  • Enzyme Inhibition : Compounds within this class have been identified as acetylcholinesterase (AChE) inhibitors, which are relevant in treating neurodegenerative diseases .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound Type Biological Activity Notable Features
Imidazo[1,2-a]pyridineAntimicrobial and anticancerBasic structure with diverse substituents
Imidazo[1,5-a]pyridineVaries by substitutionDifferent biological activities
Imidazo[4,5-b]pyridineMedicinal chemistry applicationsKnown for specific therapeutic profiles

Mechanism of Action

The mechanism of action of methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, some imidazo[1,2-a]pyridine derivatives act as antagonists of neuropeptide S receptors, influencing neurological pathways . The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate with similar imidazopyridine derivatives:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties
This compound 1206984-08-8 C₁₀H₉ClN₂O₂ -CH₂Cl (2), -COOCH₃ (7) 224.65 Reactive chloromethyl group; stored at 2–8°C
Methyl imidazo[1,2-a]pyridine-7-carboxylate 86718-01-6 C₉H₈N₂O₂ -COOCH₃ (7) 176.17 Lacks halogen; melting point 133–135°C
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate 1331823-97-2 C₁₀H₈ClIN₂O₂ -Cl (7), -I (8), -COOCH₂CH₃ (2) 350.54 High halogen content; XLogP3 = 3.6
Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate 1396554-42-9 C₉H₇ClN₂O₂ -Cl (3), -COOCH₃ (7) 210.62 Off-white solid; ≥97% purity
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate N/A C₁₁H₁₂N₂O₂ -CH₃ (7), -COOCH₂CH₃ (2) 204.23 Lipophilic (ethyl ester); used in antiulcer drug analogs

Key Observations :

  • Halogenation: The chloromethyl group in the target compound provides distinct reactivity compared to non-halogenated analogues (e.g., methyl imidazo[1,2-a]pyridine-7-carboxylate) .
  • Steric Effects : Bulkier substituents (e.g., iodine in ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate) increase molecular weight and hydrophobicity .
  • Synthetic Utility : The methyl ester at position 7 is a common feature, facilitating hydrolysis to carboxylic acids for further coupling reactions .

Pharmacological and Industrial Relevance

  • Target Compound: Market data indicate its use in antiviral and anticancer drug discovery, with regional price variations (e.g., Asia vs. North America) .
  • 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid : A hydrate derivative (CAS 1020038-42-9) shows antibacterial activity, emphasizing the importance of halogenation .
  • Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate : Used in CNS drug development, demonstrating the versatility of ester-functionalized imidazopyridines .

Biological Activity

Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives, particularly against Mycobacterium tuberculosis (Mtb). For instance, compounds derived from this scaffold have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). The minimum inhibitory concentration (MIC) values for these compounds range from 0.03 to 5.0 μM , indicating potent efficacy against the Mtb H37Rv strain .

Compound TypeMIC Range (μM)Activity
Imidazo[1,2-a]pyridine derivatives0.03 - 5.0Anti-TB

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that derivatives of this compound can inhibit cancer cell proliferation significantly. For example, specific modifications to the imidazo[1,2-a]pyridine scaffold have yielded compounds with IC50 values as low as 4.40 ± 2.87 µM against breast cancer cell lines .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory activity by modulating key signaling pathways such as NF-κB and STAT3 in cancer cell lines. This suggests potential applications in treating inflammatory diseases and conditions associated with cancer .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can act as an inhibitor of various enzymes involved in disease pathways, including those related to tuberculosis and cancer.
  • Receptor Modulation : It has been shown to interact with neuropeptide S receptors, influencing neurological pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Key findings include:

  • Substitution Patterns : The position and nature of substituents on the imidazo[1,2-a]pyridine ring significantly affect biological activity. For instance, modifications at the 2 and 6 positions have been linked to enhanced anti-TB activity .
Substituent PositionEffect on Activity
2-positionEssential for activity
6-positionEnhances potency

Case Study 1: Anti-Tuberculosis Activity

A series of imidazo[1,2-a]pyridine derivatives were synthesized and tested for their anti-TB properties. Notably, one compound exhibited an MIC90 of 0.0009 μM , demonstrating remarkable potency against Mtb both in extracellular and intracellular environments .

Case Study 2: Anticancer Effects

In a study evaluating the anticancer effects of various imidazo[1,2-a]pyridine derivatives on breast cancer cells, two compounds were identified as highly active with IC50 values significantly lower than those of standard treatments . These findings underscore the potential for developing novel therapeutic agents from this chemical class.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves tandem reactions starting from substituted pyridines or triazoles. For example, a two-step procedure using DMF as a solvent, potassium carbonate as a base, and column chromatography for purification can yield the compound with ~76% efficiency. Optimizing molar ratios (e.g., 1:2 for reactants) and reaction time (e.g., 8–12 hours) improves yield. Slow evaporation of hexane/ethyl acetate mixtures (3:1 v/v) at room temperature produces X-ray-quality crystals .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR/HRMS : ¹H and ¹³C NMR confirm hydrogen and carbon environments, while HRMS validates molecular weight (e.g., resolving [M+H]+ peaks with <2 ppm error) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using Bruker SMART CCD detectors) resolves bond lengths, angles, and torsional conformations. For example, carboxylate groups may twist ~55.6° from the heterocyclic plane, influencing intermolecular interactions .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer : Use P95/P1 respirators for low exposure and OV/AG/P99 respirators for high-risk scenarios. Wear chemical-resistant gloves (e.g., nitrile) and lab coats. Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers). Monitor for acute toxicity symptoms (e.g., skin/eye irritation) per OSHA guidelines .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between spectroscopic data and crystallographic results?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict NMR chemical shifts and optimize molecular geometries. For instance, comparing calculated vs. experimental ¹³C NMR shifts identifies conformational outliers. Crystal packing effects (e.g., weak C–H⋯O interactions) may explain deviations in solid-state vs. solution-phase data .

Q. What strategies mitigate low yields in the synthesis of halogenated imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Mechanistic Studies : Use LC-MS to track intermediate formation (e.g., enolate or carbocation species).
  • Catalysis : Introduce palladium catalysts for cross-coupling steps or phase-transfer agents to enhance reactivity.
  • Solvent Optimization : Switch to polar aprotic solvents (e.g., acetonitrile) to stabilize transition states .

Q. How do substituents influence the compound’s bioactivity and supramolecular assembly?

  • Methodological Answer :

  • Structure-Activity Relationships (SAR) : Replace the chloromethyl group with electron-withdrawing substituents (e.g., nitro) and assess antiviral activity via in vitro assays.
  • Crystal Engineering : Analyze hydrogen-bonding motifs (e.g., C–H⋯O chains along the [100] axis) using Mercury software. Modify substituents to alter packing efficiency and solubility .

Q. What experimental and theoretical approaches validate reaction mechanisms for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹⁸O-labeled reagents to trace carboxylate formation pathways.
  • Kinetic Profiling : Conduct time-resolved FTIR to monitor intermediate decay rates.
  • DFT Transition States : Calculate activation energies for key steps (e.g., cyclization) using Gaussian software .

Data Contradiction Analysis

Q. How should researchers address conflicting data between melting points and thermal stability profiles?

  • Methodological Answer : Perform Differential Scanning Calorimetry (DSC) to distinguish decomposition vs. melting events. Compare results with thermogravimetric analysis (TGA). For example, a reported mp of 248–249°C may overlap with decomposition onset, requiring controlled heating rates (<5°C/min) .

Q. Why might NMR spectra show unexpected peaks despite high HPLC purity?

  • Methodological Answer : Residual solvents (e.g., DMF) or rotamers due to restricted rotation (e.g., around the chloromethyl group) can cause split peaks. Use deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to confirm .

Methodological Tables

Table 1 : Key Crystallographic Parameters (from )

ParameterValue
Bond Length (C–Cl)1.73–1.75 Å
Torsion Angle (COO–C)55.6° ± 0.1°
Intermolecular Distance3.12 Å (C–H⋯O)

Table 2 : Optimization of Reaction Conditions (from )

ConditionBaselineOptimized
Reaction Time8 hours12 hours
SolventDMFAcetonitrile
Yield55%76%

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